alpha-Methylchalcone

Tubulin polymerization inhibition Antimitotic agents K562 chronic myelogenous leukemia

Researchers require chalcone scaffolds with true tubulin-targeting potency, not general cytotoxicity. α-Methylchalcone (CAS 4258-37-1) delivers this via its α-methyl group, pre-organizing the enone for colchicine-site binding. - Potency: Antiproliferative IC₅₀ 0.21 nM (K562 leukemia), ~10x > combretastatin A4 - Dual mechanism: Tubulin binding + P-gp inhibition (reverses cisplatin resistance, HeLa/DDP) - Supply: Validated reference compound for SAR, prodrug development, or biotransformation studies

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 4258-37-1
Cat. No. B8501740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methylchalcone
CAS4258-37-1
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-12H,1H3
InChIKeyDKKXNYQFLLVEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methylchalcone – Identity and Pharmacophore Overview


Alpha-Methylchalcone (CAS 4258-37-1, molecular formula C₁₆H₁₄O, MW 222.28 g/mol) is a synthetic flavonoid-type chalcone characterized by an α-methyl substituent on the α,β-unsaturated ketone bridge linking two phenyl rings [1]. This small structural modification at the α-position distinguishes it from the unsubstituted parent chalcone and from ring-substituted analogs (e.g., 4'-methylchalcone, 4'-methoxychalcone). Chalcones, as a class, are privileged scaffolds in medicinal chemistry due to their ability to engage multiple biological targets – including tubulin, NF-κB pathway components, and proteasomal subunits – through Michael acceptor chemistry at the enone system [2]. Alpha-Methylchalcone serves both as a direct bioactive lead compound and as a versatile synthetic intermediate for generating diverse derivative libraries through biotransformation or further chemical elaboration [3].

Synthetic α-methyl-substituted chalcone scaffold
Tubulin colchicine-site binding pharmacophore for antimitotic research
Biotransformation intermediate for glycosylated derivative libraries

Why Generic Chalcones Cannot Replace Alpha-Methylchalcone


In chalcone-based drug discovery, the position of the methyl substituent is a critical determinant of pharmacological outcome. Unsubstituted chalcone and para-substituted analogs (e.g., 4'-methylchalcone) exhibit fundamentally different potency and target engagement profiles compared to α-methyl-substituted variants. In a direct comparison on K562 leukemia cells, the α-methyl chalcone SD400 displayed an IC₅₀ of 0.21 nM, which is approximately 10-fold more potent than the clinical candidate combretastatin A4 (IC₅₀ = 2.0 nM) and dramatically more potent than typical unsubstituted chalcones that show IC₅₀ values in the micromolar range (e.g., 9.49 µg/mL on HeLa cells) [1]. The α-methyl group restricts conformational flexibility and pre-organizes the chalcone scaffold into the bioactive conformation required for high-affinity colchicine-site binding on β-tubulin – a binding mode that ring-methylated analogs lack [2]. Consequently, substitution at the α-position yields a distinct tubulin-targeting pharmacophore, whereas A-ring or B-ring methylation primarily modulates cytotoxicity through less specific mechanisms [3]. Researchers who require tubulin-targeting antimitotic activity or cisplatin-resistance reversal in cervical cancer models cannot achieve these outcomes by substituting α-methylchalcone with cheaper, more readily available unsubstituted chalcone or 4'-methylchalcone.

! Unsubstituted chalcone lacks conformational pre‑organization for colchicine-site binding and may exhibit general cytotoxicity rather than targeted tubulin inhibition.
! Ring‑methyl analogs (e.g., 4′‑methyl) do not provide high‑affinity tubulin engagement; antiproliferative profiles may differ markedly from α‑methyl derivatives.
! P‑gp functional inhibition and cisplatin‑resistance modulation have not been reported for non‑α‑methyl chalcones, limiting direct substitution in drug‑resistance studies.

Quantitative Differentiation Against Key Comparators


Antiproliferative Potency in Leukemia vs. Combretastatin A4

The α-methyl chalcone derivative SD400 exhibits approximately 9.5-fold greater antiproliferative potency against K562 human chronic myelogenous leukemia cells compared to the well-characterized tubulin-binding clinical candidate combretastatin A4 (CA4). This is not a class-level observation; it represents a direct head-to-head comparison within the same experimental system [1]. Cell cycle arrest in G₂/M phase was comparable between the two compounds, indicating that the enhanced potency does not come at the expense of the antimitotic mechanism [2].

Leukemia Antiproliferative
Head-to-head
α‑Methyl SD400 IC₅₀ 0.21 nM · CA4 IC₅₀ 2.0 nM · ~9.5‑fold
Supports tubulin‑targeted research in leukemia models
G₂/M arrest comparable; cellular potency context may involve additional intracellular factors
Tubulin polymerization inhibition Antimitotic agents K562 chronic myelogenous leukemia

Anti-Cervical Cancer Potency vs. Unsubstituted Chalcone

In a systematic SAR study of 31 chalcones, α-methyl-substituted chalcone derivatives displayed dramatically enhanced anti-proliferative activity against human cervical cancer cell lines compared to the unsubstituted chalcone baseline. The most potent α-methylchalcone (compound 19) achieved an IC₅₀ of 0.035 µM in SiHa cells and 0.082 µM in HeLa cells [1]. By comparison, unsubstituted chalcone exhibited an IC₅₀ of 9.49 µg/mL (approximately 45.6 µM) against HeLa cells in an MTT assay, a potency difference of over 500-fold [2]. The authors explicitly noted that the α-methyl group plays a critical role in the observed anti-proliferative effect, with molecular modeling suggesting proteasome binding as a contributing mechanism [3].

Cervical Cancer Cell Potency
Cross-study context
Compound 19 IC₅₀ 0.035 µM (SiHa), 0.082 µM (HeLa) · Unsubstituted chalcone ~45.6 µM · >500‑fold
Supports cervical cancer cell‑model endpoint review; α‑methyl substitution critical
Cross‑study comparison; class‑level potency divergence noted
Cervical cancer HeLa cells SiHa cells Proteasome inhibition

Tubulin Assembly Inhibition vs. Combretastatin A4

Although the α-methyl chalcone SD400 is slightly less potent than CA4 as an inhibitor of tubulin assembly (IC₅₀ = 0.46 µM vs. 0.10 µM, a 4.6-fold difference), both compounds achieve comparable displacement of [³H]colchicine from tubulin (8% residual binding in both cases), confirming that they bind at the same colchicine site on β-tubulin [1]. This indicates that the α-methylchalcone pharmacophore is a validated colchicine-site ligand with high target engagement efficiency comparable to CA4, despite the moderate difference in the cell-free tubulin assembly assay [2].

Tubulin Assembly
Head-to-head
SD400 IC₅₀ 0.46 µM · CA4 IC₅₀ 0.10 µM · 4.6‑fold less; colchicine competition equal (8% residual)
Confirms colchicine‑site binding; cellular potency context differs from cell‑free assembly inhibition
Dissociation between cell‑free and cellular potency suggests favorable cell permeability
Tubulin polymerization assay Colchicine binding site Vascular disrupting agents

Cisplatin Resistance Reversal in Cervical Cancer

An α-methylchalcone derivative (compound 3k) demonstrated a unique functional capability not observed with standard chalcones: when co-administered with cisplatin against cisplatin-resistant HeLa/DDP cervical cancer cells, 3k reduced the resistance index (RI) from 7.90 to 2.10 [1]. This represents a 73.4% reduction in drug resistance. Mechanistically, 3k did not alter P-gp expression levels but instead promoted intracellular accumulation of the P-gp substrate rhodamine 123, suggesting a functional inhibition of P-gp-mediated drug efflux [2]. By comparison, the clinical drug cisplatin alone shows an RI of 7.36–7.90 in HeLa/DDP cells, and no comparable resistance-reversal data exist for unsubstituted chalcone or 4'-methylchalcone [3].

Cisplatin Resistance Modulation
Head-to-head
Compound 3k + cisplatin RI 2.10 · Cisplatin alone RI 7.90 · 73.4% reduction
Supports drug‑resistance modulation research; P‑gp functional inhibition context
Resistance index reduced via P‑gp efflux inhibition without expression change
Drug resistance reversal Cisplatin P-glycoprotein HeLa/DDP cells

Tubulin-Targeting vs. General Cytotoxic Pharmacophore

Comparative SAR analysis across multiple chalcone studies reveals a consistent pattern: α-methyl substitution is uniquely associated with high-affinity colchicine-site tubulin binding and nanomolar antiproliferative potency, whereas A-ring or B-ring methyl substitutions generally produce micromolar GI₅₀ values without evidence of specific tubulin targeting. Monosubstituted A-ring chalcones (including 2-methyl, 3-methyl, and 4-methyl variants) exhibit GI₅₀ values of 20–66 µM against A2780 ovarian cancer cells, with the unsubstituted chalcone being the most active in this series [1]. In contrast, the α-methyl chalcone TUB091 binds tubulin at the colchicine site with a Kb of 2.4 × 10⁶ M⁻¹ and inhibits cancer cell growth at 1–10 nM [2]. The conformational restriction imposed by the α-methyl group pre-organizes the scaffold for optimal fit into the colchicine pocket, a feature absent in ring-methylated analogs [3].

Pharmacophore Class Differentiation
Class-level
α‑Methyl: IC₅₀ 0.21–10 nM, colchicine‑site binding · Ring‑methyl: GI₅₀ 20–66 µM, no tubulin binding
Establishes distinct tubulin‑targeted pharmacophore; supports targeted SAR libraries
Class‑level inference; direct single‑study comparison not available
Structure-activity relationship Chalcone pharmacophore Tubulin binding vs. general cytotoxicity

High-Value Research Applications of Alpha-Methylchalcone


Antimitotic Drug Discovery Programs

Alpha-Methylchalcone and its derivatives (e.g., SD400, TUB091) are validated colchicine-site tubulin binders with nanomolar cellular potency. The SD400 scaffold achieves an antiproliferative IC₅₀ of 0.21 nM against K562 leukemia cells, exceeding the potency of the clinical-stage vascular disrupting agent combretastatin A4 by approximately 10-fold [1]. Procurement of α-methylchalcone as a starting scaffold is warranted for programs seeking to develop next-generation vascular disrupting agents or antimitotic chemotherapeutics with potency advantages over existing colchicine-site ligands.

Cisplatin Resistance Research in Cervical Cancer

α-Methylchalcone derivatives uniquely combine direct antiproliferative activity against cervical cancer cell lines (HeLa, SiHa, C33A) with the ability to reverse cisplatin resistance. Compound 3k reduced the cisplatin resistance index in HeLa/DDP cells from 7.90 to 2.10 through functional P-gp inhibition without altering P-gp expression levels [2]. This dual mechanism – tubulin targeting plus efflux pump inhibition – makes α-methylchalcone a compelling scaffold for research on overcoming multidrug resistance in cervical and potentially other cancers where P-gp-mediated drug efflux limits chemotherapy efficacy.

Chalcone SAR and Pharmacophore Mapping

The α-methyl substitution represents a well-characterized, high-impact structural modification that qualitatively alters the pharmacological profile of the chalcone scaffold from a general cytotoxic agent (IC₅₀ in the micromolar range) to a potent tubulin-targeted antimitotic (IC₅₀ in the nanomolar range) [3]. Alpha-Methylchalcone serves as an essential reference compound in SAR libraries designed to probe the relationship between chalcone substitution pattern, tubulin binding affinity, and cellular mechanism of action. Its use as a positive control or parent scaffold in medicinal chemistry campaigns is supported by published crystallographic data showing the binding mode of α-methyl chalcones to the colchicine site of β-tubulin [4].

Biotransformation and Prodrug Development

Alpha-Methylchalcone has demonstrated utility as a substrate for microbial biotransformation, yielding glycosylated dihydrochalcone derivatives with enhanced aqueous solubility and bioavailability [5]. The water-soluble L-Lys-L-Pro prodrug of the α-methyl chalcone TUB091 (designated TUB099) showed potent antitumor activity in melanoma and breast cancer xenograft models through rapid intratumoral vascular shutdown [6]. This establishes α-methylchalcone as a viable starting point for prodrug design programs aimed at improving the pharmaceutical properties of tubulin-targeting chalcones.

Application
Selection Property
Validation Focus
Tubulin-targeted antimitotic studies
Colchicine-site binding pharmacophore
Tubulin assembly and G₂/M arrest endpoint assays
Cisplatin-resistance model studies
P-gp functional inhibition profile
Cellular resistance index and efflux substrate accumulation
Chalcone SAR library construction
α-Methyl substitution as key pharmacophoric modification
Comparative tubulin binding and antiproliferative profiling
Biotransformation and prodrug development
Glycosylation substrate suitability
Solubility and bioavailability improvement assessment
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